Isozyme-Selective Carbonic Anhydrase Inhibition Profile vs. Class-Leading Inhibitors
N-(5-(Morpholinosulfonyl)thiazol-2-yl)acetamide exhibits a distinct isozyme inhibition profile within the carbonic anhydrase (CA) family. It displays a measurable Ki of 4 µM for human CA12, while showing no significant inhibition (Ki > 50 µM) for the ubiquitous off-target isoforms CA1 and CA2 [1]. This contrasts sharply with the pan-CA inhibitor acetazolamide, which potently inhibits CA2 with a Ki of approximately 12 nM, as well as the highly selective CA12 inhibitor, compound 6a, which achieves a Ki of 1.3 nM [2][3]. The target compound therefore occupies a unique middle ground in potency and isoform selectivity.
| Evidence Dimension | Isozyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 4,000 nM (hCA12); Ki > 50,000 nM (hCA1, hCA2, hCA9) |
| Comparator Or Baseline | Acetazolamide: Ki ~12 nM (hCA2). Compound 6a: Ki = 1.3 nM (hCA12). |
| Quantified Difference | Target compound is >4,000x less potent against hCA2 than acetazolamide; >3,000x less potent against hCA12 than a potent selective inhibitor. |
| Conditions | Stopped-flow CO2 hydration assay with recombinant human CA isoforms expressed in E. coli, preincubated for 15 min. |
Why This Matters
This data defines the compound's utility as a low-affinity, isozyme-selective probe, which is critical for designing experiments that require a negative control or a tool compound that does not potently inhibit cytosolic CA isoforms.
- [1] BindingDB. BDBM50096133 (CHEMBL3593612). Ki data for human carbonic anhydrase isoforms. View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-81. (Acetazolamide Ki for hCA2 referenced herein). View Source
- [3] Vullo D, et al. Sulfonamide inhibitors of human carbonic anhydrase XII with isozyme selectivity. Bioorg Med Chem Lett. 2015;25(16):3281-4. (Compound 6a Ki for hCA12). View Source
